3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is used in fields such as drug development, molecular biology studies, and catalysis investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzenesulfonyl chloride with 1-propionyl-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:
Drug Development: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Molecular Biology Studies: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Catalysis Investigations: It serves as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: Another compound with a similar structure but different functional groups.
3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: The compound itself, highlighting its unique structure and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-10-4-5-13-11-15(8-9-17(13)21)20-25(23,24)16-7-3-6-14(19)12-16/h3,6-9,11-12,20H,2,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUJCPRLKHEDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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